Branaplam
Overview
Description
Branaplam, also known by its development codes LMI070 and NVS-SM1, is a pyridazine derivative that has been studied as an experimental drug. It was originally developed by Novartis to treat spinal muscular atrophy (SMA) and later investigated for its potential in treating Huntington’s disease. This compound works by increasing the amount of functional survival motor neuron protein produced by the SMN2 gene through modifying its splicing pattern .
Preparation Methods
The preparation of Branaplam involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of crystalline polymorphs, salts, and solid states. The processes for preparation are detailed in patents such as U.S. Pat. Nos. 8,729,263 and 9,545,404, which describe the synthesis of this compound hydrochloride . The industrial production methods focus on optimizing yield and purity, often involving advanced techniques in organic chemistry and pharmaceutical manufacturing.
Chemical Reactions Analysis
Branaplam undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions are typically intermediates that lead to the final active pharmaceutical ingredient. Detailed chemical analysis and reaction mechanisms are crucial for understanding the stability and efficacy of this compound .
Scientific Research Applications
Branaplam has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying splicing modulators. In biology and medicine, this compound has shown promise in treating genetic disorders such as spinal muscular atrophy and Huntington’s disease by modulating RNA splicing and reducing the levels of mutant proteins . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
Mechanism of Action
Branaplam exerts its effects by modulating the splicing of pre-mRNA, specifically targeting the SMN2 gene in spinal muscular atrophy and the HTT gene in Huntington’s disease. By promoting the inclusion of a pseudoexon in the primary transcript, this compound reduces the levels of mutant proteins, thereby alleviating the symptoms of these diseases . The molecular targets and pathways involved include the splicing machinery and various RNA-binding proteins that regulate gene expression .
Comparison with Similar Compounds
Branaplam is unique in its ability to modulate RNA splicing through a small-molecule mechanism. Similar compounds include nusinersen, an antisense oligonucleotide that also targets the SMN2 gene, and risdiplam, another small-molecule splicing modulator approved for the treatment of spinal muscular atrophy . While nusinersen requires intrathecal administration, this compound and risdiplam are orally available, offering a more convenient route of administration. The distinct mechanisms and therapeutic profiles of these compounds highlight the versatility and potential of RNA-targeting therapies in treating genetic disorders .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWTUEAWRAIWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337133 | |
Record name | Branaplam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-42-4 | |
Record name | LMI 070 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Branaplam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Branaplam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Branaplam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRANAPLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.